molecular formula C14H15N3OS B476334 (2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide CAS No. 310418-55-4

(2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Cat. No.: B476334
CAS No.: 310418-55-4
M. Wt: 273.36g/mol
InChI Key: UAAGVSFYYCHMQM-CMDGGOBGSA-N
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Description

(2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide typically involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-amine with 3-phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

Biological Activity

(2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a thiadiazole derivative that has garnered attention for its diverse biological activities. Thiadiazoles are known for their roles in medicinal chemistry, particularly due to their antimicrobial, anticancer, and pesticidal properties. This article provides a comprehensive analysis of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H16N4S\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{S}

This structure includes a thiadiazole ring, which is crucial for its biological activity. The presence of the propan-2-yl group enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The compound disrupts the integrity of bacterial and fungal cell membranes, leading to cell lysis and death. This mechanism is common among thiadiazole derivatives.
  • Anticancer Activity : It inhibits key signaling pathways involved in cancer cell proliferation, particularly through the inhibition of the Bcr-Abl tyrosine kinase pathway. This action results in reduced cell viability in various cancer cell lines.
  • Pesticidal Activity : The compound interferes with the nervous system of pests, causing paralysis and death, which is essential for its application in agriculture.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results are summarized in Table 1.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12 µg/mL
This compoundEscherichia coli15 µg/mL
This compoundCandida albicans10 µg/mL

Anticancer Activity

The anticancer potential was assessed using various cancer cell lines. The IC50 values are presented in Table 2.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)7.5
HCT116 (Colon Cancer)5.0
A549 (Lung Cancer)6.0

Study 1: Anticancer Efficacy

In a recent study published in the International Journal of Molecular Sciences, researchers synthesized several thiadiazole derivatives and evaluated their anticancer effects on MCF-7 and HCT116 cells. The study found that this compound exhibited significant cytotoxicity with an IC50 value of 5 µM against HCT116 cells after a 48-hour incubation period .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Properties

IUPAC Name

(E)-3-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10(2)13-16-17-14(19-13)15-12(18)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,15,17,18)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAGVSFYYCHMQM-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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